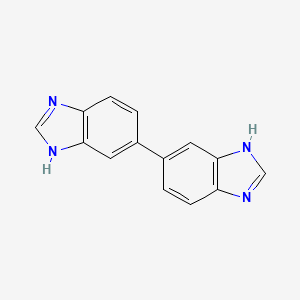

5,5'-Bi-1H-benzimidazole

Description

Structure

3D Structure

Properties

CAS No. |

3097-03-8 |

|---|---|

Molecular Formula |

C14H10N4 |

Molecular Weight |

234.26 g/mol |

IUPAC Name |

6-(3H-benzimidazol-5-yl)-1H-benzimidazole |

InChI |

InChI=1S/C14H10N4/c1-3-11-13(17-7-15-11)5-9(1)10-2-4-12-14(6-10)18-8-16-12/h1-8H,(H,15,17)(H,16,18) |

InChI Key |

MSQGYVACVAASTG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C3=CC4=C(C=C3)N=CN4)NC=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5,5 Bi 1h Benzimidazole and Analogous Architectures

Direct Condensation Approaches

Direct condensation methods are a cornerstone for the synthesis of bibenzimidazole structures. These approaches typically involve the reaction of a tetra-amine precursor with an aldehyde or its equivalent, leading to the formation of the double imidazole (B134444) rings in a single or sequential process.

Utilization of 3,3'-Diaminobenzidine (B165653) Precursors

3,3'-Diaminobenzidine (DAB) is a key precursor for the synthesis of 5,5'-Bi-1H-benzimidazole and its derivatives. lookchem.com This symmetrical tetra-amine provides the necessary backbone for the construction of the bibenzimidazole core. The general approach involves the condensation of DAB with various reagents.

One common method involves the reaction of DAB with carboxylic acids or their derivatives. However, the direct condensation with aldehydes has proven to be a more versatile and widely used strategy. For instance, the reaction of DAB with aromatic aldehydes can yield 2,2'-diaryl-5,5'-bibenzimidazoles. The reaction conditions can be tuned to optimize yields and purity.

A notable example is the synthesis of novel bisbenzimidazole derivatives through the direct condensation of 3,3'-diaminobenzidine. ukzn.ac.zaukzn.ac.za For example, reacting one equivalent of 3,3'-diaminobenzidine with two equivalents of 2-thiophenecarboxyaldehyde results in the formation of 2,2'-di-2-thienyl-5,5'-Bi-1H-benzimidazole with a 65% yield. ukzn.ac.zaukzn.ac.za

The table below summarizes the synthesis of a specific bibenzimidazole derivative using a 3,3'-Diaminobenzidine precursor.

| Precursor | Reagent | Product | Yield (%) |

| 3,3'-Diaminobenzidine | 2-Thiophenecarboxyaldehyde | 2,2'-di-2-thienyl-5,5'-Bi-1H-benzimidazole | 65 |

Condensation with Heteroaromatic Aldehydes

The condensation of 3,3'-diaminobenzidine with heteroaromatic aldehydes is a powerful method for creating a diverse range of bibenzimidazole analogues with potentially unique electronic and biological properties. ukzn.ac.zaukzn.ac.za This approach allows for the introduction of various heterocyclic moieties at the 2 and 2' positions of the bibenzimidazole core.

Research has shown that acid-catalyzed condensation of 3,3'-diaminobenzidine with certain heteroaromatic aldehydes can lead to more complex products where the aldehyde adds multiple times. ukzn.ac.zaukzn.ac.za For instance, the reaction with 2-furancarboxyaldehyde can result in a product where four molecules of the aldehyde have reacted. ukzn.ac.zaukzn.ac.za In other cases, such as with 2-pyrrolecarboxaldehyde, 2-thiophenecarboxyaldehyde, and 2-pyridinecarboxaldehyde, products with three aldehyde additions have been observed. ukzn.ac.zaukzn.ac.za

The following table details the products and yields from the acid-catalyzed condensation of 3,3'-diaminobenzidine with various heteroaromatic aldehydes.

| Heteroaromatic Aldehyde | Product | Yield (%) |

| 2-Furancarboxyaldehyde | 1,2-di-2-furanylmethyl-2,2-di-2-furanyl benzimidazole (B57391) | 53 |

| 2-Pyrrolecarboxaldehyde | 1,2-di-2-pyrrolylmethyl-2,2-di-2-pyrrolyl benzimidazole | 85 |

| 2-Thiophenecarboxyaldehyde | 1,2-di-2-thienylmethyl-2,2-di-2-thienyl benzimidazole | 12 |

| 2-Pyridinecarboxaldehyde | 1,2-di-2-pyridylmethyl-2,2-di-2-pyridyl benzimidazole | 10 |

Oxidative Coupling Strategies

Oxidative coupling represents an alternative and increasingly popular approach for the synthesis of bibenzimidazoles. These methods typically involve the formation of a carbon-carbon bond between two pre-formed benzimidazole units.

Dimerization of 1H-Benzimidazole Monomers

The direct oxidative dimerization of 1H-benzimidazole monomers is a conceptually straightforward method to produce 5,5'-Bi-1H-benzimidazole. acs.org This approach avoids the need for tetra-amine precursors and can be achieved using various oxidizing agents. The reaction generally proceeds by the removal of two hydrogen atoms from the benzimidazole rings, followed by the formation of a new C-C bond. However, controlling the regioselectivity to favor the 5,5'-linkage over other possible isomers can be a challenge. The efficiency of this method can be influenced by the choice of oxidant and reaction conditions.

Catalytic Oxidative Coupling Reactions

To improve the efficiency and selectivity of oxidative coupling, catalytic methods have been developed. These reactions often employ transition metal catalysts to facilitate the C-H activation and subsequent bond formation. Catalytic oxidative coupling can offer milder reaction conditions and higher yields compared to non-catalytic methods.

For instance, cross-dehydrogenative coupling (CDC) reactions catalyzed by palladium (II) and copper (I) systems have been used for the intramolecular arylation of benzimidazoles, a process that can be conceptually extended to intermolecular dimerization. nih.gov These reactions are highly atom-economical as they avoid the need for pre-functionalized starting materials. nih.gov The development of heterogeneous catalysts for oxidative coupling is also an active area of research, aiming for easier catalyst recovery and recycling. colab.ws Photocatalytic oxidative synthesis using porous organic polymers is another emerging technique. researchgate.net

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of 5,5'-Bi-1H-benzimidazole and its analogs. chemmethod.com Conventional synthetic methods often involve harsh reaction conditions, toxic solvents, and the production of significant waste. mdpi.comresearchgate.net

Green approaches to benzimidazole synthesis focus on several key areas:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or polyethylene (B3416737) glycol (PEG). chemmethod.com Some methods even proceed under solvent-free conditions. mdpi.com

Catalysis: Employing catalysts, particularly recyclable heterogeneous catalysts, to improve reaction efficiency and reduce waste. nih.gov This includes the use of Lewis acids and metal complexes. mdpi.com

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, a key feature of oxidative coupling reactions. nih.gov

One novel green synthesis method involves using hexachloroacetone (B130050) as a C2 synthon for the creation of 2,2'-bibenzazoles, including bibenzimidazoles, in water. ccspublishing.org.cnsioc-journal.cn This method operates under mild conditions and produces high yields. sioc-journal.cn Another approach utilizes a zinc-based boron nitride material as a recyclable catalyst for the synthesis of benzimidazoles under microwave conditions. nih.gov

The following table provides a summary of various green synthetic approaches for benzimidazoles.

| Green Approach | Catalyst/Solvent/Method | Key Advantages |

| Microwave-assisted synthesis | Various catalysts, often solvent-free | Reduced reaction times, improved yields |

| Synthesis in water | Water as solvent | Environmentally benign, economical |

| Heterogeneous catalysis | Recyclable catalysts (e.g., Zn-BNT) | Catalyst reusability, reduced waste |

| Use of bio-inspired catalysts | Sodium copper chlorophyllin in water | Eco-friendly catalyst and solvent |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has become an established technique for accelerating chemical reactions. jocpr.com By utilizing microwave irradiation, this technology facilitates the efficient heating of polar molecules, leading to a significant reduction in reaction times—often from hours to mere minutes—and frequently resulting in higher product yields and purity compared to conventional heating methods. jocpr.comtandfonline.com This approach is considered a "green" chemistry tool as it saves time and energy by heating only the target compounds rather than the entire reaction vessel. jocpr.com

The application of microwave energy has been successfully employed in the synthesis of various benzimidazole derivatives. researchgate.net A general method involves the condensation of o-phenylenediamine (B120857) with aldehydes or carboxylic acids. jocpr.comtandfonline.com For instance, one protocol describes the reaction of o-phenylenediamine and formic acid in a domestic microwave oven, which, after cooling and neutralization with sodium hydroxide, yields the benzimidazole product. jocpr.com The use of microwave irradiation in these syntheses has been shown to increase yields by 10–50% compared to traditional heating. researchgate.net

While many published methods focus on monomeric benzimidazoles, these protocols show potential for adaptation to the synthesis of dimeric structures like bi-benzimidazoles. The acceleration of the core cyclization reaction under microwave conditions could be advantageous for the construction of more complex architectures. For example, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant, the condensation of o-phenylenediamine with various arylaldehydes under microwave irradiation produces 2-substituted benzimidazoles in excellent yields and with short reaction times. tandfonline.com

| Reactant (Aldehyde) | Method | Time | Yield (%) |

|---|---|---|---|

| Benzaldehyde (B42025) | Microwave | 3 min | 95% |

| Conventional | 5 h | 65% | |

| 4-Chlorobenzaldehyde | Microwave | 2 min | 96% |

| Conventional | 4 h | 70% | |

| 4-Nitrobenzaldehyde | Microwave | 5 min | 93% |

| Conventional | 6 h | 60% |

Nanoparticle-Catalyzed Reactions

The use of nanoparticles (NPs) as catalysts represents a significant advancement in the synthesis of benzimidazole derivatives, offering advantages such as high efficiency, reusability, and milder reaction conditions. juniperpublishers.com Nanocatalysts possess a large surface-area-to-volume ratio, which enhances their catalytic activity compared to conventional heterogeneous catalysts. biointerfaceresearch.com Various metal and metal oxide nanoparticles have been explored for this purpose.

Magnetic nanoparticles (MNPs), such as iron(III) oxide (Fe3O4), are particularly attractive due to their high surface area, low toxicity, thermal stability, and ease of separation from the reaction mixture using an external magnet. biointerfaceresearch.com A proposed mechanism for Fe3O4-catalyzed benzimidazole synthesis involves the nanoparticle acting as a Lewis acid, which activates the carbonyl group of an aldehyde, facilitating the condensation reaction with o-phenylenediamine. biointerfaceresearch.com

Other notable nanoparticle catalysts include:

Zirconia (ZrO2) Nanoparticles : Nano-ZrO2 has been used to catalyze the one-pot synthesis of benzimidazole derivatives from o-phenylenediamine and aryl aldehydes in ethanol (B145695) at 60 °C. mdpi.com This method is robust, and the catalyst can be recovered and reused for several cycles with only a slight decrease in activity. mdpi.com

Zinc Oxide (ZnO) Nanoparticles : ZnO NPs have been employed as an environmentally friendly and reusable catalyst for the synthesis of 2-aryl benzimidazoles at room temperature. juniperpublishers.com This protocol works well for aromatic aldehydes bearing both electron-donating and electron-withdrawing groups. juniperpublishers.com

Copper(II) Oxide (CuO) Nanoparticles : CuO NPs have been shown to be an effective catalyst for C-N coupling reactions of benzimidazole with aryl halides. biointerfaceresearch.com

Gold (Au) Nanoparticles : Supported gold nanoparticles have demonstrated efficacy in catalyzing the selective reaction between aldehydes and o-phenylenediamine to form benzimidazole derivatives under mild conditions. earthlinepublishers.com

Magnetic Copper Ferrite (CuFe2O4) Nanoparticles : These have been successfully used as a magnetically recoverable catalyst for the synthesis of benzimidazoles from o-phenylenediamines and various aldehydes, offering high yields and easy catalyst separation. jsynthchem.com

| Catalyst | Key Features | Reference |

|---|---|---|

| Fe3O4 (Magnetic) | Lewis acid activity, easy separation, low toxicity. | biointerfaceresearch.com |

| ZrO2 | Reusable, robust, effective for one-pot synthesis. | mdpi.com |

| ZnO | Environmentally friendly, reusable, effective at room temperature. | juniperpublishers.com |

| CuO | Effective for C-N coupling reactions. | biointerfaceresearch.com |

| Au | High selectivity under mild conditions. | earthlinepublishers.com |

| CuFe2O4 (Magnetic) | Magnetically recoverable, high yields, simple operation. | jsynthchem.com |

Derivatization and Functionalization Strategies

The biological activity of benzimidazole scaffolds can be fine-tuned by introducing various functional groups. Derivatization strategies focus on modifying the core structure to modulate its electronic properties and steric profile, thereby influencing its interaction with biological targets.

Introduction of Electron-Withdrawing and Electron-Donating Groups

The electronic nature of substituents on the benzimidazole ring system plays a crucial role in modulating biological activity. The introduction of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) has been explored extensively.

Electron-Withdrawing Groups (EWGs): The presence of EWGs like nitro (-NO2) or cyano (-CN) groups can significantly impact the properties of the molecule. For example, in the synthesis of 2,5'-Bi-1H-benzimidazole derivatives, a 5-cyano group was introduced as a key substituent. acs.orgnih.gov This was achieved by coupling 4-cyano-1,2-phenylenediamine with substituted 5-formyl-2-arylbenzimidazoles. acs.org The cyano group can also serve as a synthetic handle for further transformations, such as its conversion to an aminocarbonyl group via treatment with hydrogen peroxide. acs.org Research has indicated that the presence of EWGs can enhance the antimicrobial activity of some benzimidazole derivatives. ijpcbs.com

Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs such as hydroxyl (-OH), methoxy (B1213986) (-OMe), or methyl (-CH3) can also lead to compounds with significant biological activity. ias.ac.in It has been noted that adding an electron-donating group to a pyridine (B92270) ring attached to a benzimidazole can increase its activity. semanticscholar.org In a study on anticancer agents, the presence of EDGs on the phenyl group at the 2-position of the benzimidazole ring was found to cause a significant increase in anticancer activity. ias.ac.in

The synthesis of these derivatives often involves the condensation of an appropriately substituted o-phenylenediamine with a substituted aldehyde or carboxylic acid. juniperpublishers.comias.ac.in

Synthesis of Substituted 2,5'-Bi-1H-benzimidazole Derivatives

A specific class of analogous architectures, the substituted 2,5'-Bi-1H-benzimidazoles, has been synthesized and studied for its biological properties. acs.orgnih.gov A key synthetic strategy involves a multi-step process to construct the bibenzimidazole core.

The synthesis of 2'-aryl-5-cyano-2,5'-bi-1H-benzimidazoles (compounds 2a-f in the original study) was accomplished by coupling 4-cyano-1,2-phenylenediamine (1 ) with various 2-aryl-5-formyl-1H-benzimidazole intermediates (5a-f ). acs.org The yields for this coupling reaction were reported to be in the range of 63% to 94%. acs.org

The required 2-aryl-5-formyl-1H-benzimidazole intermediates were prepared in a two-step sequence. acs.org First, 4-cyano-1,2-phenylenediamine (1 ) was coupled with an appropriately substituted benzaldehyde or naphthaldehyde to form 2-aryl-5-cyano-1H-benzimidazoles (4a-f ) in yields of 51% to 71%. acs.org Subsequently, these cyano derivatives were reduced using a Nickel-Aluminum alloy in the presence of formic acid, followed by hydrolysis, to afford the target 2-aryl-5-formyl-1H-benzimidazole intermediates (5a-f ). acs.org

These 5-cyano-bibenzimidazole derivatives served as precursors for other functionalized analogs. For instance, they were converted into 5-(aminocarbonyl) derivatives by reacting them with hydrogen peroxide in the presence of a phase-transfer catalyst. acs.org This systematic approach allows for the introduction of various aryl groups at the 2'-position and different functional groups at the 5-position, enabling a thorough investigation of structure-activity relationships. acs.orgnih.gov

| Compound | Aryl Group | Yield (%) |

|---|---|---|

| 2a | Phenyl | 85% |

| 2b | 2-Tolyl | 82% |

| 2c | 3-Tolyl | 63% |

| 2d | 4-Tolyl | 94% |

| 2e | 1-Naphthyl | 78% |

| 2f | 2-Naphthyl | 88% |

Comprehensive Spectroscopic and Structural Characterization of 5,5 Bi 1h Benzimidazole

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides valuable insights into the molecular structure and bonding within 5,5'-Bi-1H-benzimidazole.

A broad absorption band is anticipated in the region of 3400-3100 cm⁻¹, which can be attributed to the N-H stretching vibrations of the imidazole (B134444) rings. This broadness is indicative of intermolecular hydrogen bonding between the benzimidazole (B57391) units. Specifically, a sharper peak around 3415 cm⁻¹ may be assigned to free or non-hydrogen-bonded N-H groups, while a broader absorption centered around 3145 cm⁻¹ is characteristic of self-associated, hydrogen-bonded N-H groups kpi.ua.

The aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ region. The spectrum would also exhibit characteristic bands for the C=N and C=C stretching vibrations of the benzimidazole rings, typically observed in the 1650-1450 cm⁻¹ range. In-plane C-H deformations of the substituted benzimidazole rings are found between 1230 and 1090 cm⁻¹ kpi.ua. Furthermore, out-of-plane C-H bending vibrations for the substituted benzene rings are expected in the 900-800 cm⁻¹ region kpi.ua.

Table 1: Expected FTIR Vibrational Modes for 5,5'-Bi-1H-benzimidazole

| Frequency Range (cm⁻¹) | Vibrational Mode |

| 3400-3100 | N-H Stretching (Hydrogen-bonded) |

| 3100-3000 | Aromatic C-H Stretching |

| 1650-1450 | C=N and C=C Stretching |

| 1230-1090 | In-plane C-H Bending |

| 900-800 | Out-of-plane C-H Bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state structure of 5,5'-Bi-1H-benzimidazole. However, it has been reported that 2,2'-Bi-1H-benzimidazole is poorly soluble, which may also present a challenge for obtaining high-quality NMR spectra of the 5,5'-isomer rsc.org. The following sections detail the expected chemical shifts based on the analysis of related benzimidazole derivatives.

In the ¹H NMR spectrum of 5,5'-Bi-1H-benzimidazole, recorded in a solvent like DMSO-d₆, the N-H protons of the imidazole rings are expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 12.0-13.0 ppm. The aromatic protons will give rise to a more complex pattern.

Due to the symmetry of the molecule, three distinct signals are expected for the aromatic protons. The proton at the C4 (and C4') position is anticipated to be a singlet, while the protons at the C6 (and C6') and C7 (and C7') positions would likely appear as doublets. The exact chemical shifts and coupling constants would be influenced by the electronic environment and through-space interactions.

Table 2: Predicted ¹H NMR Chemical Shifts for 5,5'-Bi-1H-benzimidazole in DMSO-d₆

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 12.0 - 13.0 | br s |

| H-2, H-2' | ~8.2 | s |

| H-4, H-4' | ~7.8 | s |

| H-6, H-6' | ~7.6 | d |

| H-7, H-7' | ~7.3 | d |

The ¹³C NMR spectrum of 5,5'-Bi-1H-benzimidazole is expected to show a set of signals corresponding to the carbon atoms in the benzimidazole rings. Due to the molecule's symmetry, five distinct carbon signals are anticipated in the aromatic region.

The carbon atom at the C2 position (and C2') of the imidazole ring is typically observed in the range of δ 140-145 ppm. The quaternary carbons (C3a, C3a', C5, C5', C7a, and C7a') will also have characteristic chemical shifts. The remaining aromatic carbons (C4, C4', C6, C6', C7, and C7') will appear in the typical aromatic region of δ 110-130 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for 5,5'-Bi-1H-benzimidazole

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2, C-2' | 140 - 145 |

| C-3a, C-3a', C-7a, C-7a' | 130 - 140 |

| C-5, C-5' | 125 - 135 |

| C-4, C-4', C-6, C-6', C-7, C-7' | 110 - 130 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 5,5'-Bi-1H-benzimidazole. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 234, corresponding to the molecular formula C₁₄H₁₀N₄.

The fragmentation of benzimidazole derivatives typically involves the loss of small neutral molecules such as HCN and radicals. For 5,5'-Bi-1H-benzimidazole, the fragmentation pathway may involve the cleavage of the bond linking the two benzimidazole units, leading to a fragment ion at m/z 117, which corresponds to a benzimidazole radical cation. Further fragmentation of this ion could lead to the loss of HCN, resulting in a fragment at m/z 90. Another possible fragmentation pathway could involve the sequential loss of HCN from the molecular ion.

Table 4: Predicted Key Fragments in the Mass Spectrum of 5,5'-Bi-1H-benzimidazole

| m/z | Proposed Fragment |

| 234 | [M]⁺ |

| 207 | [M - HCN]⁺ |

| 117 | [C₇H₅N₂]⁺ |

| 90 | [C₆H₄N]⁺ |

Single-Crystal X-ray Diffraction Studies

To date, a single-crystal X-ray diffraction study specifically for 5,5'-Bi-1H-benzimidazole has not been found in the surveyed literature. However, the crystal structures of numerous benzimidazole derivatives have been reported, providing a basis for predicting the structural characteristics of 5,5'-Bi-1H-benzimidazole.

Elucidation of Crystal System and Space Group

Information regarding the crystal system (e.g., monoclinic, orthorhombic) and the specific space group for 5,5'-Bi-1H-benzimidazole is not available in the public domain. This data is fundamental to describing the symmetry and arrangement of molecules in the solid state and must be determined via single-crystal X-ray diffraction.

Analysis of Molecular Conformation and Bond Parameters

Without access to the solved crystal structure, a definitive analysis of the molecular conformation, including key torsion angles between the two benzimidazole rings, cannot be provided. Furthermore, precise, experimentally determined bond lengths and angles for the 5,5'-Bi-1H-benzimidazole molecule are unavailable. This data would be presented in a table format if accessible.

Investigation of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

While it can be hypothesized that 5,5'-Bi-1H-benzimidazole would exhibit intermolecular N-H···N hydrogen bonding between the imidazole portions of adjacent molecules and potential π-π stacking interactions between the aromatic systems, the specific distances, angles, and geometries of these interactions are unknown. A detailed analysis requires crystallographic data to identify the exact nature and strength of these non-covalent forces that dictate the supramolecular assembly.

Quantum Chemical and Theoretical Investigations of 5,5 Bi 1h Benzimidazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of complex molecules. Its balance of computational cost and accuracy makes it particularly suitable for studying systems like bibenzimidazoles.

Computational studies on related 2,2'-bibenzimidazole systems have shown that the s-trans orientation of the two imidazole (B134444) rings is the preferred conformation. researchgate.net This preference is a result of minimizing steric hindrance between the rings. The energetic landscape of these molecules is also influenced by the possibility of different tautomeric forms, where the hydrogen atom on the imidazole nitrogen can reside on different nitrogen atoms. DFT calculations can map these energetic landscapes, identifying the most stable tautomers and the energy barriers for their interconversion. nih.gov

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-N2 | 1.375 | - | - |

| C3-N2 | 1.390 | - | - |

| C10-N11-C14-N13 | - | - | 0 |

| C10-N11-C14-N15 | - | - | 180 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.comresearchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required for electronic excitation. researchgate.net

For benzimidazole (B57391) derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the aromatic rings and nitrogen atoms, while the LUMO density indicates regions susceptible to nucleophilic attack. researchgate.netmdpi.com In substituted bibenzimidazoles, the charge density on LUMO levels can indicate electron density transfer from one part of the molecule to the benzimidazole ring system. researchgate.net

Table 2: Calculated Frontier Orbital Energies and Related Properties (Illustrative) Note: The following data is for N-Butyl-1H-benzimidazole, calculated via DFT, and serves as an example of the electronic properties derived from HOMO-LUMO analysis. mdpi.com

| Property | Value (eV) |

| EHOMO | -6.15 |

| ELUMO | -0.63 |

| Energy Gap (ΔE) | 5.52 |

| Ionization Potential (IP) | 6.15 |

| Electron Affinity (EA) | 0.63 |

| Electronegativity (χ) | 3.39 |

| Chemical Hardness (η) | 2.76 |

| Chemical Softness (S) | 0.18 |

Time-Dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. rsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax). rsc.orgacs.org These calculations are invaluable for interpreting experimental spectra and understanding the nature of the electronic transitions, such as π→π* or n→π* transitions. For example, TD-DFT calculations on benzimidazole tautomers have predicted intense π* ← π transitions, helping to identify different forms based on their absorption wavelengths. nih.govacs.org

DFT is also widely used to calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. dergipark.org.tr Comparing the calculated frequencies with experimental data helps in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. dergipark.org.trresearchgate.net This correlative approach provides a detailed characterization of the molecule's vibrational properties. researchgate.net

DFT calculations are instrumental in exploring the potential energy surfaces of molecules in their excited states, thereby elucidating photochemical reaction pathways. nih.gov For benzimidazole, studies have investigated photochemical processes such as N-H bond cleavage and ring-opening reactions. nih.govacs.org These investigations hypothesize reaction pathways that can include the formation of radical intermediates. nih.gov

Tautomerism, the migration of a proton, is a key aspect of benzimidazole chemistry. DFT calculations can identify the different possible tautomers and determine their relative stabilities. nih.gov For instance, studies on the parent benzimidazole molecule have identified five unique prototropic tautomers as minima on its potential energy surface. nih.gov By calculating the energy barriers between these tautomers, it is possible to understand the dynamics of their interconversion, which can be triggered by factors like photoexcitation. nih.govacs.org

Advanced Computational Chemistry Approaches

Beyond standard DFT, more advanced computational methods offer deeper insights into the subtle aspects of chemical bonding and intermolecular interactions.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. amercrystalassn.orgwiley-vch.de This partitioning allows for the quantitative analysis of chemical bonds and non-covalent interactions based on the topology of the electron density (ρ). wiley-vch.deresearchgate.net

A key element of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. wiley-vch.de The properties of the electron density at these BCPs, such as its magnitude and the value of its Laplacian (∇²ρ), provide a detailed characterization of the nature and strength of the chemical bond. researchgate.netmdpi.com QTAIM analysis is particularly useful for identifying and characterizing weak interactions, such as hydrogen bonds and van der Waals forces, which are crucial for determining molecular conformation and crystal packing. mdpi.comnih.gov

Hirshfeld Surface Analysis and Intermolecular Interaction Contributions

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, providing insights into the nature and prevalence of various close contacts between neighboring molecules. For benzimidazole derivatives, this analysis is crucial for understanding their solid-state packing, which in turn influences their physical and chemical properties.

While specific Hirshfeld surface analysis data for 5,5'-Bi-1H-benzimidazole is not prominently available in the reviewed literature, the analysis of closely related benzimidazole structures reveals consistent patterns of intermolecular interactions. These interactions are primarily dominated by hydrogen bonds and van der Waals forces. rsc.org

In a typical crystal structure of a benzimidazole derivative, the most significant contributions to the Hirshfeld surface are from H···H, C···H/H···C, and N···H/H···N contacts. For instance, in the analysis of 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole, molecules are linked by N–H···N hydrogen bonds to form chains. nih.gov Further stability is often provided by C–H···π interactions. nih.gov In more complex structures, such as those involving solvates, additional hydrogen bonds like O–H···N can be observed. nih.gov

The percentage contributions of different intermolecular contacts can be quantified from the 2D fingerprint plots derived from the Hirshfeld surface. For example, in a study of a zinc(II) complex with a 2-(1H-benzimidazol-2-yl)aniline ligand, the major interactions were found to be H···Cl (30%), C···H (18.2%), O···H (4.8%), and N···H (2.8%). nih.gov For substituted benzimidazoles, the nature of the substituent can influence the types and percentages of these interactions.

Based on the analysis of various benzimidazole derivatives, a representative table of expected intermolecular interaction contributions for a compound like 5,5'-Bi-1H-benzimidazole can be constructed.

Table 1: Representative Intermolecular Interaction Contributions for Benzimidazole Derivatives from Hirshfeld Surface Analysis

| Interacting Atom Pair | Contribution Range (%) | Type of Interaction |

|---|---|---|

| H···H | 30 - 50 | van der Waals |

| C···H/H···C | 15 - 25 | Weak hydrogen bonds, van der Waals |

| N···H/H···N | 5 - 15 | Conventional hydrogen bonds (N-H···N) |

| C···C | 5 - 10 | π-π stacking |

| Other (e.g., O···H, S···H) | Variable | Dependent on substituents |

This table is a generalized representation based on findings for various benzimidazole derivatives and is intended to be illustrative for 5,5'-Bi-1H-benzimidazole.

The red spots on the d_norm surface visualization are indicative of close intermolecular contacts, such as strong hydrogen bonds, which are crucial for the stability of the crystal packing. aip.org The analysis of these surfaces and the corresponding fingerprint plots provides a detailed picture of the supramolecular architecture.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational lens to study the dynamic behavior of molecules over time, providing insights into structural fluctuations, conformational changes, and transport properties. For 5,5'-Bi-1H-benzimidazole and its derivatives, MD simulations are particularly valuable for understanding their behavior in different environments, such as in solution or as part of a polymer matrix.

While specific MD simulations for 5,5'-Bi-1H-benzimidazole were not found, extensive research has been conducted on the very similar compound, 2-phenyl-1H,1'H-5,5'-bibenzo[d]imidazole, which serves as a monomer unit for polybenzimidazole (PBI) membranes used in high-temperature fuel cells. researchgate.netacs.org These studies often focus on the interaction of the bibenzimidazole unit with phosphoric acid (PA), which is a common dopant to enhance proton conductivity. researchgate.netacs.orgnih.gov

Key findings from these MD simulations include:

Hydrogen Bonding: The simulations reveal the formation and dynamics of a complex hydrogen-bond network between the bibenzimidazole molecules and phosphoric acid. nih.gov Different types of H-bonds are observed, and their lifetimes can be calculated to understand the stability of the network. aip.orgnih.gov The interaction between the imino moiety of the benzimidazole ring and the hydroxyl group of phosphoric acid is identified as the strongest. researchgate.net

Structural Arrangement: The arrangement of phosphoric acid molecules around the bibenzimidazole units and the stacking of the bibenzimidazole molecules themselves are analyzed through cluster analysis. researchgate.netacs.org This provides a microscopic picture of how the components are organized within the system. nih.govresearchgate.net

Diffusion Dynamics: MD simulations are used to predict the self-diffusion coefficients of both the bibenzimidazole monomer and the phosphoric acid molecules. researchgate.netacs.orgnih.gov Interestingly, studies have shown an initial decrease and subsequent increase in the diffusion constants with increasing phosphoric acid concentration, a phenomenon attributed to dynamic heterogeneity in the binary mixture. aip.orgnih.gov This anomalous diffusion is linked to the coexistence of different types of hydrogen bonds, leading to populations of fast- and slow-moving molecules. aip.orgnih.gov

Table 2: Key Parameters Investigated in MD Simulations of Bibenzimidazole Systems

| Parameter | Description | Significance |

|---|---|---|

| Radial Distribution Functions (RDFs) | Describes the probability of finding a particle at a distance r from another particle. | Provides information on the local structure and arrangement of molecules. |

| Mean Square Displacement (MSD) | Measures the average distance a particle travels over time. | Used to calculate diffusion coefficients of the components. |

| Hydrogen Bond Lifetime | The average duration of a specific hydrogen bond. | Indicates the stability of the hydrogen-bond network. |

| Ring Flipping | Conformational change of the imidazole ring. | A dynamic property that can influence interactions and transport. acs.org |

These simulations provide fundamental insights into the structure-property relationships in materials containing bibenzimidazole units, which are crucial for designing improved polymer electrolyte membranes for fuel cells and other applications.

Theoretical Prediction of Adsorption Properties

Theoretical methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the adsorption properties of molecules on various surfaces. For benzimidazole and its derivatives, including 5,5'-Bi-1H-benzimidazole, these studies are often motivated by their potential application as corrosion inhibitors for metals. researchgate.netresearchgate.net The ability of these molecules to adsorb onto a metal surface and form a protective layer is key to their inhibitory action.

The adsorption of a benzimidazole derivative onto a metal surface is primarily governed by the electronic properties of the molecule, which can be calculated using quantum chemical methods. Key parameters include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal surface.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal surface.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap generally implies higher reactivity and thus better adsorption characteristics.

Dipole Moment (μ): A higher dipole moment may enhance the adsorption of the inhibitor onto the metal surface.

Fraction of Electrons Transferred (ΔN): This value indicates the tendency of the inhibitor molecule to donate electrons to the metal surface.

DFT calculations on benzimidazole and its derivatives have shown that these molecules can act as effective corrosion inhibitors due to the presence of nitrogen atoms with lone pair electrons and the aromatic rings with π-electrons, which facilitate adsorption onto metal surfaces. researchgate.netresearchgate.net

In addition to corrosion inhibition, benzimidazole-functionalized materials have been theoretically and experimentally investigated for their adsorption capabilities for other substances. For example, a benzimidazole-functionalized hyper-cross-linked resin has been synthesized and shown to have a high adsorption capacity for salicylic (B10762653) acid from aqueous solutions. rsc.org The adsorption process in such systems can be modeled using isotherms like the Freundlich and Langmuir models to understand the equilibrium, and kinetic models like the pseudo-first-order and pseudo-second-order models to describe the adsorption rate. rsc.org

Table 3: Quantum Chemical Parameters for Predicting Adsorption Properties of Benzimidazole Derivatives

| Parameter | Typical Role in Adsorption |

|---|---|

| E_HOMO | Electron donation capability |

| E_LUMO | Electron acceptance capability |

| Energy Gap (ΔE) | Reactivity of the inhibitor molecule |

| Electronegativity (χ) | Tendency to attract electrons |

| Global Hardness (η) | Resistance to change in electron distribution |

| Fraction of Electrons Transferred (ΔN) | Tendency of electron donation to the metal |

This table outlines the general role of quantum chemical parameters in predicting the adsorption behavior of benzimidazole derivatives as corrosion inhibitors.

Theoretical predictions, often complemented by Monte Carlo or molecular dynamics simulations, can model the most stable adsorption configuration of the inhibitor on a metal surface, providing a detailed understanding of the interaction mechanism at the atomic level. researchgate.net

Coordination Chemistry and Metal Complexes of 5,5 Bi 1h Benzimidazole

5,5'-Bi-1H-benzimidazole as a Ligand in Transition Metal Coordination

5,5'-Bi-1H-benzimidazole acts as a robust N,N-bidentate ligand, coordinating to metal ions through the nitrogen atoms of its imidazole (B134444) rings. This chelation leads to the formation of stable metallacycles, which are fundamental building blocks for more complex supramolecular architectures. The coordination behavior of bi-1H-bzim has been extensively studied with a variety of transition metals, resulting in a rich and diverse coordination chemistry.

Complexation with Divalent Metal Ions (e.g., Ni(II), Pt(II), Cu(II), Zn(II))

The coordination of 5,5'-Bi-1H-benzimidazole with divalent metal ions has been a subject of significant research interest. These interactions typically result in the formation of mononuclear or polynuclear complexes with distinct geometries and properties.

Nickel(II) Complexes: Nickel(II) ions readily form complexes with 5,5'-Bi-1H-benzimidazole. A notable example is the complex cation [Ni(C14H10N4)3]2+, where the Ni2+ center is chelated by three bidentate 2,2′-bi-1H-benzimidazole molecules, resulting in a distorted octahedral coordination geometry. nih.goviucr.org In the solid state, these complex cations can be linked together by anions and hydrogen bonds, forming three-dimensional framework structures. nih.goviucr.org The Ni-N distances in these complexes typically range from 2.088 (3) to 2.122 (3) Å. nih.goviucr.org

Platinum(II) Complexes: Platinum(II) complexes incorporating benzimidazole-based ligands have been synthesized and investigated for their potential applications. ukzn.ac.zarsc.org While specific studies focusing solely on 5,5'-Bi-1H-benzimidazole with Pt(II) are less common, the general principles of N,N-chelation from related benzimidazole (B57391) ligands suggest the formation of stable, square-planar Pt(II) complexes. researchgate.net The use of benzimidazole derivatives as ligands for platinum(II) has been shown to enhance the activity of these compounds. ukzn.ac.za

Copper(II) and Zinc(II) Complexes: Copper(II) and Zinc(II) also form a variety of complexes with benzimidazole-based ligands. ekb.egnih.gov The synthesis of Cu(II) and Zn(II) complexes with benzimidazole derivatives often involves the reaction of the corresponding metal salt with the ligand in an appropriate solvent. ekb.eg For instance, Cu(II) and Zn(II) complexes have been prepared with various substituted benzimidazoles, leading to compounds with potential biological activities. nih.gov In the case of bis(benzimidazole) ligands, both mononuclear and dinuclear complexes can be formed, with the metal centers exhibiting geometries such as square-pyramidal or distorted octahedral. mdpi.com The coordination of these metals to the nitrogen atoms of the benzimidazole rings is a key feature of these complexes. ekb.egmdpi.com

Table 1: Selected Divalent Metal Complexes with Benzimidazole-based Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Key Structural Features | Reference |

|---|---|---|---|---|

| Ni(II) | 2,2′-bi-1H-benzimidazole | Distorted Octahedral | Mononuclear complex cation [Ni(C14H10N4)3]2+ | nih.goviucr.org |

| Cu(II) | Asymmetric bis(benzimidazoles) | Square-pyramidal | Tridentate chelation of the ligand | mdpi.com |

| Zn(II) | Bis(benzimidazole) with olefinic bridges | Tetrahedral | Chelating N-N ligand coordination | mdpi.comresearchgate.net |

| Pt(II) | Benzimidazole derivatives | Square-planar | N,N-chelation from the ligand | researchgate.net |

Complexation with Other Metal Ions (e.g., Ag(I), Pd(II))

Beyond divalent cations, 5,5'-Bi-1H-benzimidazole and its derivatives have been shown to coordinate with other metal ions, leading to unique structural and chemical properties.

Silver(I) Complexes: Silver(I) complexes with bis(benzimidazole) ligands have been synthesized and characterized. mdpi.com Depending on the specific ligand and reaction conditions, these can result in mononuclear, binuclear, or even multinuclear coordination polymers. mdpi.com For example, a mononuclear Ag(I) complex can feature a chelating bis(benzimidazole) ligand, while a dinuclear complex might involve bridging ligands. mdpi.com In some cases, these complexes can form one-dimensional coordination polymers that extend into two-dimensional frameworks through intermolecular interactions like π–π stacking. mdpi.com

Palladium(II) Complexes: Palladium(II) readily forms complexes with benzimidazole-based ligands. researchgate.netmdpi.com These complexes often exhibit a square-planar geometry, a common coordination environment for Pd(II). researchgate.net The ligands typically act as N,N-chelators, coordinating to the palladium center through the imine nitrogen atoms of the benzimidazole rings. researchgate.net The synthesis of these complexes is generally achieved by reacting a palladium salt with the benzimidazole derivative in a suitable solvent. mdpi.com

Design and Synthesis of Multidentate Ligands Based on the 5,5'-Bi-1H-benzimidazole Framework

The 5,5'-Bi-1H-benzimidazole scaffold serves as an excellent platform for the design and synthesis of more complex, multidentate ligands. mdpi.com By introducing additional coordinating groups onto the benzimidazole rings or by linking multiple bi-1H-bzim units, ligands with higher denticity and specific geometric preferences can be created.

One common strategy involves the condensation of 3,3'-diaminobenzidine (B165653) with various aldehydes. For example, reacting 3,3'-diaminobenzidine with 2-thiophenecarboxyaldehyde can yield 2,2'-di-2-thienyl-5,5'-Bi-1H-benzimidazole. ukzn.ac.za The introduction of different functional groups allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which in turn influences the coordination chemistry and the properties of the final metal complexes. mdpi.com These multidentate ligands can form intricate coordination polymers and metal-organic frameworks (MOFs) with potential applications in areas such as catalysis and materials science. mdpi.com

Structural Elucidation of Metal-Organic Coordination Compounds

The precise three-dimensional arrangement of atoms in metal-organic coordination compounds derived from 5,5'-Bi-1H-benzimidazole is crucial for understanding their properties. X-ray crystallography is the primary technique used for the structural elucidation of these complexes.

Coordination Geometry and Stereochemistry

The coordination geometry around the metal center in 5,5'-Bi-1H-benzimidazole complexes is dictated by the nature of the metal ion, the ligand-to-metal ratio, and the presence of any co-ligands or counter-ions. As previously mentioned, Ni(II) complexes with a 1:3 metal-to-ligand ratio adopt a distorted octahedral geometry. nih.goviucr.org In contrast, four-coordinate complexes of metals like Zn(II) can exhibit a tetrahedral geometry. mdpi.comresearchgate.net The stereochemistry of these complexes can also be complex, with the potential for different isomers depending on the arrangement of the ligands around the metal center. The flexibility of the bi-1H-bzim ligand allows it to adopt different conformations to accommodate the geometric preferences of various metal ions.

Intermolecular Interactions in Coordination Polymers

In the solid state, the individual metal complexes of 5,5'-Bi-1H-benzimidazole often self-assemble into higher-order structures, such as one-, two-, or three-dimensional coordination polymers. This self-assembly is driven by a combination of coordinative bonds and non-covalent intermolecular interactions.

Exploration of Functional Properties in Coordination Compounds

Coordination polymers based on 5,5'-Bi-1H-benzimidazole, commonly known as polybenzimidazoles (PBIs), are renowned for their exceptional thermal stability and mechanical strength. mdpi.com These properties, arising from the rigid polymer backbone and strong intermolecular hydrogen bonding, form the foundation for their functional applications. mdpi.com

The optical properties of coordination polymers derived from 5,5'-Bi-1H-benzimidazole have been explored, revealing their potential for photophysical applications. Magnetic studies, however, have been less common for this specific isomer compared to its 2,2'-counterpart.

Optical Properties: The photophysical characteristics of polymers incorporating the 5,5'-bibenzimidazole scaffold have been investigated. For instance, studies on poly(4,4'-diphenylether-5,5'-bibenzimidazole) (OPBI) involved recording electronic absorption (UV-vis) and steady-state fluorescence emission spectra on both solutions and solid-state thin films. researchgate.net The benzimidazole N-H group plays a crucial role in the photophysics, with its broad absorption band around 3050 cm⁻¹ in FTIR spectra indicating strong hydrogen-bonded networks. mdpi.com

Magnetic Resonance Properties: While bulk magnetic susceptibility studies are not widely reported for 5,5'-bibenzimidazole complexes, proton magnetic resonance (¹H NMR) spectroscopy has been used for structural analysis of its coordination polymers. Studies on poly(m-phenylene bibenzimidazole) in N,N'-dimethylacetamide revealed significant chemical shifts of the benzimidazole protons compared to model compounds, indicating specific polymer-solvent and intermolecular interactions. dtic.mil

Thermal Stability: A key functional property of 5,5'-bibenzimidazole-based coordination polymers is their extraordinary thermal stability. These materials can withstand temperatures exceeding 500 °C without significant degradation. wikipedia.org This stability is attributed to the aromatic backbone and extensive hydrogen bonding. mdpi.com The glass transition temperature (Tg) for poly[2,2′-(m-phenylene)-5,5′-bibenzimidazole] is reported to be between 425-436°C. researchgate.net

Table 1: Thermal Properties of Various 5,5'-Bi-1H-benzimidazole-Based Polymers

| Polymer Name | Glass Transition Temp. (T_g) (°C) | Decomposition Temp. (T_d) (°C) | Char Yield (%) (at high temp.) | Reference |

| Poly[2,2'-(m-phenylene)-5,5'-bibenzimidazole] (PBI) | 425-436 | > 500 | - | wikipedia.orgresearchgate.net |

| Poly(4,4'-diphenylether-5,5'-bibenzimidazole) (OPBI) | ~420 | 633 (T_d,max) | 37 | researchgate.netupc.edu |

| Aliphatic Polybenzimidazoles (C10-PBI) | > 200 | > 460 | 17-23 | mdpi.com |

| Poly(arylene ether benzimidazole)s | 264-352 | - | - | kpi.ua |

While discrete metal complexes of 5,5'-Bi-1H-benzimidazole have not been extensively reported as catalysts in typical organic transformations, its polymeric coordination compounds are central to the field of proton-exchange membranes (PEMs) for high-temperature fuel cells. In this context, the polymer matrix acts as a facilitator for proton transport, a key catalytic step in fuel cell operation.

The primary mechanism involves doping the polybenzimidazole material with a strong acid, most commonly phosphoric acid (H₃PO₄). beilstein-journals.org The basic imidazole nitrogen atoms of the 5,5'-bibenzimidazole units are protonated by the acid. This creates a network of H₃PO₄, H₂PO₄⁻, and protonated imidazole sites, allowing for efficient proton transport via a hopping mechanism (Grotthuss mechanism) at elevated temperatures (120-200°C) and under low-humidity conditions. beilstein-journals.orgresearchgate.net The performance of these membranes is highly dependent on the acid doping level (ADL), temperature, and the specific structure of the polymer. researchgate.net

Research has focused on enhancing these properties by creating composite materials. For instance, incorporating inorganic proton conductors like zirconium phosphate (B84403) into the PBI matrix has been shown to increase proton conductivity. researchgate.net Similarly, creating semi-interpenetrating networks with other polymers like poly(arylene ether ketone) can improve mechanical and oxidative stability without sacrificing conductivity. nih.gov The resulting membranes exhibit high proton conductivity, a critical factor for efficient fuel cell performance. beilstein-journals.orgmdpi.com

Table 2: Research Findings on Proton Conductivity in 5,5'-Bi-1H-benzimidazole-Based Membranes

| Membrane Material | Dopant | Doping Level | Temperature (°C) | Proton Conductivity (S·cm⁻¹) | Reference |

| Poly[2,2'-(m-phenylene)-5,5'-bibenzimidazole] (PBI) | H₃PO₄ | 5.6 moles H₃PO₄ / repeat unit | 200 | 0.068 | researchgate.net |

| PBI / Zirconium Phosphate (15 wt%) Composite | H₃PO₄ | - | 200 | 0.096 | researchgate.net |

| Poly(4,4'-diphenylether-5,5'-bibenzimidazole) (OPBI) | H₃PO₄ | - | 140 | ~0.067 | upc.edu |

| Semi-interpenetrating network (semi-IPN/70PBI) | H₃PO₄ | 24.1 (wt%) | 180 | > 0.10 | nih.gov |

| PBI/MWCNT-PBI Composite | H₃PO₄ | - | 160 | ~0.12 | mdpi.com |

Advanced Applications of 5,5 Bi 1h Benzimidazole in Materials Science and Optoelectronics

Design and Synthesis of Polymeric Materials Incorporating Bi-benzimidazole Moieties

The incorporation of bi-benzimidazole units into polymer backbones, particularly in polyimides, has been a successful strategy for creating high-performance materials. These materials find use in demanding applications where thermal and mechanical robustness are critical.

High-performance polyimide (PI) films containing bi-benzimidazole moieties are typically synthesized via a conventional two-step polycondensation process. nih.gov This method involves the initial reaction of a diamine monomer containing the bi-benzimidazole unit with an aromatic dianhydride in an anhydrous polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), to form a poly(amic acid) (PAA) precursor. mdpi.com Subsequently, the PAA solution is cast into a film and subjected to a progressive thermal treatment, known as thermal imidization, to convert it into the final polyimide film. mdpi.com

A key component in this process is the synthesis of specialized diamine monomers. For example, 2,2-bis(4'-aminophenyl)-5,5-bi-1H-benzimidazole (BAPBBI) is a new aromatic heterocyclic diamine that has been synthesized through a one-step reaction of 3,3',4,4'-biphenyltetramine and p-aminobenzoic acid in polyphosphoric acid. researchgate.net Similarly, isomers like 4,4′-[5,5′-bi-1H-benzimidazole]-2,2′-diylbis-benzenamine (4-AB) and 3,3′-[5,5′-bi-1H-benzimidazole]-2,2′-diylbis-benzenamine (3-AB) have been synthesized to investigate the influence of the amino group's position on the final properties of the homo-polyimides. nih.govmdpi.com By copolymerizing these custom bi-benzimidazole diamines with commercial dianhydrides and other diamines like 4,4'-oxydianiline (B41483) (ODA), researchers can tailor the properties of the resulting polyimide films. mdpi.comresearchgate.net

The introduction of the 5,5'-bi-1H-benzimidazole moiety into polymer chains significantly enhances their thermal stability and mechanical properties. This improvement is attributed to the rigid, conjugated heterocyclic structure and the strong intermolecular hydrogen bonds formed between the N-H groups of the benzimidazole (B57391) rings and proton-accepting groups (like carbonyls or other nitrogens) on adjacent chains. mdpi.comresearchgate.netrsc.org These interactions act as physical cross-links, restricting segmental motion and increasing the energy required for thermal decomposition. mdpi.comresearchgate.net

Polyimides containing bi-benzimidazole units exhibit high glass transition temperatures (Tg), often exceeding 400°C, and excellent thermal stability, with 5% weight loss temperatures (Td5%) reaching above 550°C. mdpi.comresearchgate.net For instance, copolyimides prepared from BAPBBI, pyromellitic dianhydride (PMDA), and ODA show Tg values in the range of 408-438°C and initial thermal decomposition temperatures between 550-580°C. researchgate.net Another series of polyimides containing a bis-benzimidazole diamine (BB) achieved a Td5% of 554°C and a Tg of 448°C. mdpi.com

The rigid backbone and strong intermolecular forces also lead to outstanding mechanical properties. researchgate.net Tensile strengths for these polyimides can range from 118.9 MPa to over 230 MPa, with tensile moduli between 2.7 GPa and 12.84 GPa for un-stretched films. mdpi.comresearchgate.net Post-stretching at high temperatures can further enhance these properties, with one study reporting a tensile strength of up to 554 MPa and a tensile modulus of 38.57 GPa. researchgate.net The synergistic effect of combining the rigid benzimidazole segment with more flexible units, like ODA, allows for the production of films that are not only strong and heat-resistant but also maintain sufficient flexibility for practical applications. mdpi.com

Table 1: Thermal and Mechanical Properties of Polyimides Incorporating Bi-benzimidazole Moieties

| Polymer System | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5%) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Reference |

| Copolyimides from BAPBBI, PMDA, ODA | 408 - 438 | 550 - 580 | 123 - 233 | 2.66 - 12.84 | researchgate.net |

| Stretched Copolyimides from BAPBBI, PMDA, ODA | - | - | 195 - 554 | 4.69 - 38.57 | researchgate.net |

| PI with 50% bis-benzimidazole diamine (BB) | 448 | 554 | 118.9 | 2.7 | mdpi.com |

| PI with 50% mono-benzimidazole diamine (PABZ) | - | 545 | 148.6 | 4.1 | mdpi.com |

| Polyimides from m-BIA diamine | 296 - 484 | 502 - 529 | 89 - 127 | 2.9 - 4.1 | researchgate.net |

| Polyimides from BAPBBI and various dianhydrides | >415 | >566 | - | - | researchgate.net |

Development of Fluorescent Chemosensors and Optoelectronic Devices

The benzimidazole scaffold is a versatile platform for creating fluorescent molecules due to its inherent photophysical properties. sioc-journal.cn Its electron-accepting nature, ability to act as a π-bridge, pH sensitivity, and metal-ion chelating capabilities make it an exceptional structural candidate for optical chemical sensors and optoelectronic components. tandfonline.com

Fluorescent chemosensors based on the benzimidazole structure have been developed for the highly sensitive and selective detection of various metal ions and anions. sioc-journal.cntandfonline.comresearchgate.net These sensors typically consist of a benzimidazole unit, which acts as a recognition site (receptor) and a signaling unit (fluorophore). researchgate.net The binding of a target ion to the sensor molecule modulates its electronic structure, leading to a detectable change in its fluorescence properties, such as enhancement ("turn-on") or quenching ("turn-off") of the emission. acs.org

For example, benzimidazole-based sensors have demonstrated selective recognition of metal ions like Fe²⁺ and Cu²⁺. acs.org One sensor exhibited fluorescence enhancement upon binding with Fe²⁺ due to a photoinduced electron transfer (PET) mechanism, while it showed fluorescence quenching with Cu²⁺ via a charge-transfer process. acs.org The design of the binding site, often involving nitrogen atoms from the imidazole (B134444) ring and other strategically placed heteroatoms, allows for selective chelation with specific metal ions. sci-hub.st

Beyond metal cations, these sensors can also detect anions. mdpi.comnih.gov By incorporating a receptor unit designed to bind anions, such as a Cd(II)-cyclen complex, researchers have created fluorescent sensors that can detect biologically relevant anions like pyrophosphate, citrate, ATP, and ADP in neutral aqueous solutions. nih.gov The sensing mechanism often involves the displacement of the fluorophore from a metal center by the target anion, which alters the fluorescence output. nih.gov

The N-H proton in the benzimidazole ring imparts acidic character, while the imine nitrogen atom provides a basic site, making the scaffold amphoteric and sensitive to pH changes. acs.org This intrinsic property has been leveraged to create fluorescent pH sensors. tandfonline.comacs.org Deprotonation or protonation of the benzimidazole unit alters the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a change in the color or intensity of its fluorescence. tandfonline.com

Recent research has demonstrated the development of donor-π-acceptor (D–π–A) fluorophores incorporating a benzilimidazole acceptor unit that exhibit remarkable on-off-on fluorescence switching in response to acidic and basic vapors. rsc.org This capability makes them highly suitable for applications in real-time pH sensing and as detectors for acid-base vapors. rsc.org

The unique optoelectronic properties of benzimidazole derivatives have led to their integration into advanced devices like white light-emitting diodes (LEDs) and solar cells. tandfonline.commdpi.comacs.org In the field of solid-state lighting, benzimidazole-based fluorophores are used as organic down-converter materials in hybrid white LEDs. rsc.org These devices typically use a blue or near-UV inorganic LED chip coated with one or more organic fluorophores. rsc.orgnih.gov The organic material absorbs the high-energy light from the chip and re-emits it at a longer wavelength (e.g., greenish-yellow). rsc.org The combination of the blue and yellow light produces high-quality white light. rsc.orgmdpi.com Fluorophores featuring a 5,5'-Bi-1H-benzimidazole backbone have been successfully used in this capacity, leading to the fabrication of white LEDs with excellent luminous efficiency and a high color rendering index (CRI) of approximately 90%. rsc.org

Applications in Latent Fingerprint Detection and Anticounterfeiting

The unique photophysical properties of the benzimidazole core make its derivatives valuable materials in the fields of forensic science and security. Their application in latent fingerprint (LFP) detection and anticounterfeiting technologies stems from their ability to produce strong fluorescence, a characteristic that can be tailored by modifying their chemical structure.

In forensic science, the development of clear, high-contrast fingerprints from porous or non-porous surfaces is critical. Benzimidazole-based fluorescent developers have emerged as effective tools for this purpose. Researchers have synthesized fluorescent compounds containing hydroxymethyl and carboxyl-substituted benzimidazoles. cetjournal.itaidic.it These developers demonstrate excellent adsorption onto the residues present in latent fingerprints. cetjournal.itaidic.it Upon excitation, typically with a shortwave UV lamp or a multi-band light source, they emit a strong, stable fluorescence, rendering the fingerprint details, such as streak lines, clear and prominent. cetjournal.itaidic.it Studies have shown that these novel benzimidazole developers can be more effective than traditional reagents like 1,8-diaza-9-fluorenone (DFO), providing smoother and more coherent ridge details without the need for heating, which simplifies the process. aidic.it The underlying principle is the interaction of the benzimidazole compound with the sweat residues in the fingerprint, followed by the inherent fluorescence of the developer making the print visible. cetjournal.itaidic.it

The versatility of the benzimidazole scaffold allows for the design of molecules with specific optical properties. By creating donor-π-acceptor (D-π-A) systems that incorporate a benzimidazole unit, researchers can develop fluorophores with intense emissions in the solid state, a crucial property for LFP detection powders. rsc.org The imidazole ring's bipolar nature, possessing both electron-rich and electron-deficient nitrogen atoms, facilitates the creation of luminophores with desirable charge-transfer characteristics. rsc.org This adaptability makes benzimidazole derivatives excellent candidates for fluorescent chemosensors, which can be applied to detect the chemical components of fingerprint residues. tandfonline.comresearchgate.net

In the realm of security, these fluorescent properties are harnessed for anticounterfeiting measures. Materials that exhibit changes in their fluorescence under different stimuli (e.g., pH) are particularly useful. rsc.org Benzimidazole derivatives have been incorporated into systems that show a distinct fluorescence response to acidic or basic conditions, a phenomenon known as acidochromism. rsc.org This allows for the creation of fluorescent inks or tags that are invisible under normal light but reveal a specific color or pattern under a UV lamp. Such tags can be used to authenticate documents, currency, and high-value products, providing a robust and difficult-to-replicate security feature. researchgate.netbohrium.comresearchgate.net The design of these materials often involves excited-state intramolecular proton transfer (ESIPT), which can be modulated to produce multicolor fluorescence, further enhancing the complexity and security of the anticounterfeiting mark. rsc.org While specific research on 5,5'-Bi-1H-benzimidazole is not extensively documented for these applications, the proven success of various benzimidazole derivatives underscores the potential of its core structure in this field.

Role in Corrosion Inhibition Research

The compound 5,5'-Bi-1H-benzimidazole and its related structures are subjects of significant interest in corrosion inhibition research. The benzimidazole moiety is a well-established and effective corrosion inhibitor for a variety of metals and alloys, including carbon steel, copper, and zinc, particularly in aggressive acidic environments like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). nih.govnih.gov

The primary mechanism of inhibition involves the adsorption of the benzimidazole molecules onto the metal surface. nih.govnih.gov This process is facilitated by the presence of heteroatoms (nitrogen) with lone pairs of electrons and the π-electrons of the aromatic rings. These features allow the molecule to form a coordinate bond with the vacant d-orbitals of the metal atoms, creating a protective film at the metal/solution interface. researchgate.net This film acts as a barrier, isolating the metal from the corrosive medium and thereby reducing the corrosion rate.

Research indicates that benzimidazole derivatives generally function as mixed-type inhibitors. This means they retard both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution). nih.govnih.govresearchgate.netacs.org However, some derivatives may show a predominant effect on either the cathodic or anodic process. nih.gov The adsorption process of these inhibitors on steel surfaces has been found to align with the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. researchgate.net

The effectiveness of a benzimidazole-based inhibitor is influenced by several factors, including its concentration and molecular structure. Studies consistently show that inhibition efficiency increases with higher concentrations of the inhibitor. For example, a study on a new benzimidazole derivative, 1,5-bis-2-[benzimidazol-2-yl] mercapto diethylene glycol (OSBZ), reported a significant increase in inhibition efficiency as the concentration was raised. researchgate.net

Table 1: Inhibition Efficiency of OSBZ on Mild Steel in 1 M HCl

| Concentration (M) | Inhibition Efficiency (%) |

| 5 x 10⁻⁶ | 72.82 |

| 1 x 10⁻⁵ | 81.36 |

| 5 x 10⁻⁵ | 88.98 |

| 1 x 10⁻⁴ | 92.37 |

| 3 x 10⁻⁴ | 94.78 |

Data sourced from a study on a novel benzimidazole derivative. researchgate.net

Furthermore, the substituents on the benzimidazole ring play a crucial role. The presence of certain functional groups can enhance the electron density on the molecule, strengthening its adsorption onto the metal surface and improving inhibition performance. researchgate.net The structure of 5,5'-Bi-1H-benzimidazole, featuring two linked benzimidazole units, offers multiple active centers for adsorption, suggesting it could form a particularly stable and effective protective layer. Formulations containing benzimidazole compounds have also proven effective as high-temperature corrosion inhibitors for copper, demonstrating their robustness in demanding industrial applications. google.com

Table 2: Research Findings on Benzimidazole Derivatives as Corrosion Inhibitors

| Inhibitor | Metal/Alloy | Corrosive Medium | Key Findings | Reference(s) |

| Benzimidazole & Derivatives | Mild Steel | 1M HCl | Mixed-type inhibitors; adsorption follows Langmuir isotherm. | researchgate.netacs.org |

| (1H-benzimidazol-2-yl)methanethiol | Carbon Steel | 1.0 M HCl | Mixed-type inhibitor with anodic predominance; strong adsorption. | nih.gov |

| 5-amino-6-nitro-1H-benzimidazole Schiff bases | Copper & Brass | Alkaline Medium | High inhibition efficiency (91.0% for copper, 97.4% for brass). | researchgate.net |

| 2-amino-5(6)-nitrobenzimidazole | CuNi alloy | Artificial Seawater | Most effective among four tested derivatives; efficiency increases with time and concentration. | srce.hrresearchgate.net |

| Benzimidazole compounds | Copper | High-Temp Water | Excellent corrosion inhibition at high temperatures. | google.com |

The thermodynamic parameter, the Gibbs free energy of adsorption (ΔG°ads), provides insight into the nature of the adsorption. Calculated values often fall in a range that suggests a combination of physical adsorption (electrostatic interactions) and chemical adsorption (charge sharing or transfer), indicating a strong and spontaneous adsorption process. researchgate.net

Interactions of 5,5 Bi 1h Benzimidazole with Biological Macromolecules and Enzymatic Systems

Molecular Interactions with Deoxyribonucleic Acid (DNA)

Derivatives of 5,5'-Bi-1H-benzimidazole are well-documented as DNA-interactive agents, with a pronounced affinity for the minor groove of the double helix. This interaction is a critical aspect of their biological activity.

Compounds featuring the bis-benzimidazole core, such as Hoechst 33258, are classic examples of molecules that bind to the minor groove of B-DNA. nih.govrhhz.net This binding is typically non-intercalative and shows a strong preference for sequences rich in Adenine-Thymine (A-T) base pairs. nih.govnih.gov The crescent shape of these molecules allows them to fit snugly within the curvature of the minor groove. rhhz.net

The selectivity for A-T regions is attributed to several factors. The narrowness of the minor groove in A-T tracts provides a tight van der Waals fit for the ligand. Furthermore, the absence of the N2 amino group of guanine (B1146940) in the minor groove of A-T regions eliminates a steric clash that would occur in Guanine-Cytosine (G-C) rich sequences. Binding is further stabilized by a network of hydrogen bonds between the NH groups of the benzimidazole (B57391) rings and the O2 atoms of thymine (B56734) and N3 atoms of adenine (B156593) bases on the floor of the groove. nih.gov

Studies on symmetric "head-to-head" bis-benzimidazoles, such as 2,2'-bis-[4'-(3"-dimethylamino-1"-propyloxy)phenyl]-5,5'-bi-1H-benzimidazole, have confirmed their binding to four consecutive A-T base pairs in the minor groove. nih.gov Molecular modeling and experimental data from DNA footprinting and surface plasmon resonance (SPR) have demonstrated that modifications to the side chains can enhance both affinity and selectivity. For instance, the presence of an oxygen atom in the side chain can immobilize a water molecule, which then acts as a bridge, forming additional hydrogen bonds between the ligand and the edges of the DNA bases, thereby increasing binding affinity. nih.govnih.gov

| Compound Feature | Interaction Type | DNA Sequence Selectivity | Reference |

| Crescent Shape | Van der Waals forces, Isohelicity | Fits convex floor of the minor groove | rhhz.net |

| Benzimidazole NH groups | Hydrogen Bonding | A-T rich regions (acceptors on floor of groove) | nih.gov |

| Cationic Side Chains | Electrostatic Interactions | DNA phosphate (B84403) backbone | nih.gov |

| Side Chain Heteroatoms | Water-mediated Hydrogen Bonds | A-T rich regions | nih.govnih.gov |

Certain derivatives of benzimidazole have been shown to possess DNA-cleavage capabilities. This activity is often dependent on reductive activation or the presence of co-reactants like peroxides. The mechanism frequently involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can then attack the deoxyribose backbone of DNA, leading to strand scission. wilkes.edu

The process can be initiated by the reduction of a metal complex or the compound itself, which then reacts with molecular oxygen (O₂) to produce superoxide (B77818) anions (O₂•⁻) and subsequently hydrogen peroxide (H₂O₂). In a Fenton-like reaction, a reduced metal ion (e.g., Cu⁺) can react with H₂O₂ to generate the highly reactive hydroxyl radical. wilkes.edunih.gov This radical can abstract a hydrogen atom from the sugar-phosphate backbone, initiating a cascade of reactions that results in a single-strand or double-strand break. wilkes.edu Studies on benzimidazole-based agents have shown that after reductive activation, they can form adducts with DNA, which subsequently lead to cleavage, particularly at G+A bases. nih.gov

The binding of 5,5'-Bi-1H-benzimidazole derivatives into the minor groove can induce notable changes in DNA conformation and significantly increase its thermal stability. Upon binding, the DNA helix may experience moderate local structural modifications. oup.com A key consequence of minor groove binding is the displacement of the "spine of hydration," a structured network of water molecules typically present in the minor groove of A-T rich DNA. oup.com

This displacement and the energetic favorability of the ligand-DNA interactions contribute to the stabilization of the duplex. The thermal melting temperature (Tm), which is the temperature at which half of the double-stranded DNA dissociates into single strands, is a measure of this stability. Conjugating a bis-benzimidazole moiety to an oligonucleotide has been shown to substantially increase the Tm of the resulting DNA duplex. nih.govnih.gov For example, tethering a bis-benzimidazole analogue to a triplex-forming oligonucleotide (TFO) increased the thermal stability of the triple helix to double helix transition by 12°C and the double helix to single strand transition by 16°C. nih.gov The degree of stabilization can be influenced by the length and nature of the linker connecting the benzimidazole core to the oligonucleotide. nih.gov

| ODN-Benzimidazole Conjugate | Change in Melting Temperature (ΔTm) vs. Unmodified DNA | Reference |

| Conjugate D2 (9-atom linker) | +7.5 °C | nih.gov |

| Conjugate D4 (17-atom linker) | +12.0 °C | nih.gov |

| TFO-Bisbenzimidazole Conjugate | +16.0 °C (dsDNA → ssDNA) | nih.gov |

Inhibition of Key Enzymatic Targets

The ability of 5,5'-Bi-1H-benzimidazole derivatives to bind DNA makes them effective inhibitors of enzymes that use DNA as a substrate. By occupying the minor groove, these compounds can sterically hinder the enzyme's access to its binding site on the DNA.

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes. esisresearch.org Topoisomerase I (Topo I) functions by creating a transient single-strand break in the DNA, allowing the strand to rotate and relieve supercoiling, before religating the break. esisresearch.org

Bis-benzimidazole derivatives, such as Hoechst 33342, are known inhibitors of mammalian Topoisomerase I. esisresearch.org The primary mechanism of inhibition is the stabilization of the "cleavable complex," which is the transient intermediate state where the enzyme is covalently bound to the cleaved DNA strand. By binding to the minor groove in the vicinity of the cleavage site, the bis-benzimidazole molecule prevents the religation step of the enzyme's catalytic cycle. nih.gov This trapping of the cleavable complex leads to an accumulation of single-strand DNA breaks, which can trigger cell cycle arrest and apoptosis. esisresearch.orgnih.gov The inhibitory activity and cytotoxicity of 2,5'-bi-1H-benzimidazole derivatives are influenced by the substituents on the aryl rings, with studies showing that different isomers can have varied potencies. nih.govresearchwithrutgers.com

Dipeptidyl peptidase III (DPP III) is a zinc-dependent metallopeptidase that cleaves dipeptides from the N-terminus of various peptide substrates. nih.govsemanticscholar.org It is implicated in several pathophysiological processes, including pain modulation and oxidative stress regulation. nih.gov The active site of human DPP III (hDPP III) is located in a wide cleft between two domains and contains a catalytic zinc ion. semanticscholar.orgresearchgate.net

While the core 5,5'-Bi-1H-benzimidazole is not a classic DPP III inhibitor, related benzimidazole derivatives, particularly those bearing amidino groups, have been identified as potent inhibitors of this enzyme. nih.gov These compounds interact with the active site of the enzyme. Molecular docking studies suggest that these inhibitors bind within the central cleft, interacting with residues in the substrate-binding subsites. The benzimidazole core can form hydrophobic interactions, while substituents like the amidino group can engage in hydrogen bonding and electrostatic interactions with key residues in the active site, thereby blocking substrate access and inhibiting the enzyme's hydrolytic activity. nih.gov The inhibitory potency is sensitive to the type and position of substituents on the benzimidazole core. nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Impact of Substituents on Biological Activities and Target Affinity